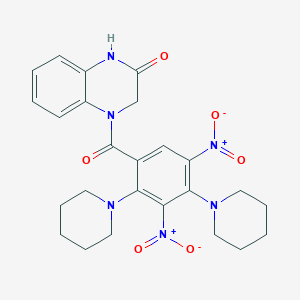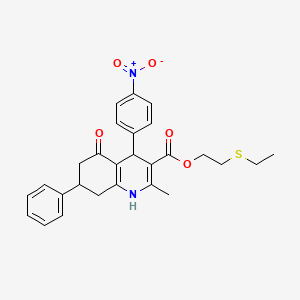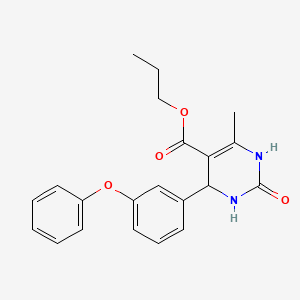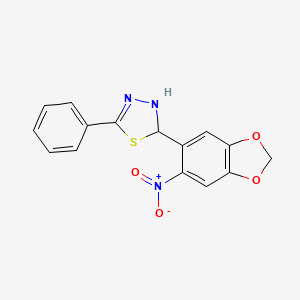
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone, also known as DNQX, is a synthetic compound that is commonly used in scientific research. DNQX belongs to the class of compounds known as quinoxalines, which have a wide range of biological activities. DNQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
作用机制
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a selective antagonist of the ionotropic glutamate receptor, which means that it blocks the receptor's ability to respond to the neurotransmitter glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its release is essential for normal brain function. By blocking the ionotropic glutamate receptor, this compound can prevent the transmission of nerve impulses in the brain, leading to a decrease in neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to decrease seizure activity, reduce neuronal damage following stroke, and improve cognitive function in Alzheimer's disease models. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurological disorders.
实验室实验的优点和局限性
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is a powerful tool for studying the function of the ionotropic glutamate receptor. Its selectivity and potency make it an ideal compound for investigating the role of the receptor in various neurological disorders. However, this compound has some limitations in lab experiments. Its complex synthesis method and high cost may limit its availability to researchers. Additionally, this compound has a relatively short half-life, which means that it may not be suitable for long-term studies.
未来方向
There are many potential future directions for the use of 4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone in scientific research. One area of interest is the development of new therapeutic agents for neurological disorders based on the structure of this compound. Another area of interest is the investigation of the role of the ionotropic glutamate receptor in other physiological processes, such as pain perception and addiction. Additionally, new methods for the synthesis of this compound may make it more accessible to researchers, leading to new discoveries in the field of neuroscience.
Conclusion:
This compound, or this compound, is a potent antagonist of the ionotropic glutamate receptor that has a wide range of scientific research applications. Its complex synthesis method and high cost may limit its availability to researchers, but its selectivity and potency make it an ideal tool for investigating the role of the ionotropic glutamate receptor in various neurological disorders. The future directions for the use of this compound in scientific research are numerous, and new discoveries in the field of neuroscience are likely to emerge as a result of its continued use.
合成方法
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is synthesized by the condensation of 3,5-dinitroaniline and piperidine-2,4-dione followed by a cyclization reaction. The final step involves the acylation of the resulting quinoxaline derivative with benzoyl chloride. The synthesis of this compound is a complex and multi-step process that requires specialized equipment and expertise.
科学研究应用
4-(3,5-dinitro-2,4-di-1-piperidinylbenzoyl)-3,4-dihydro-2(1H)-quinoxalinone is widely used in scientific research as a tool to study the function of the ionotropic glutamate receptor. The ionotropic glutamate receptor is a major mediator of excitatory neurotransmission in the brain and is involved in many physiological processes, including learning and memory. This compound has been used to investigate the role of the ionotropic glutamate receptor in various neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
4-[3,5-dinitro-2,4-di(piperidin-1-yl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O6/c32-21-16-29(19-10-4-3-9-18(19)26-21)25(33)17-15-20(30(34)35)23(28-13-7-2-8-14-28)24(31(36)37)22(17)27-11-5-1-6-12-27/h3-4,9-10,15H,1-2,5-8,11-14,16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQRQCAJFGTLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C=C2C(=O)N3CC(=O)NC4=CC=CC=C43)[N+](=O)[O-])N5CCCCC5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(3,4-dichlorophenyl)-2-pyridinyl]methanol](/img/structure/B4928463.png)
![7-benzoyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4928466.png)

![ethyl 3-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928487.png)

![N-1,3-benzodioxol-5-yl-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4928500.png)
![4-[(4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4928512.png)
![3-(4-bromobenzyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4928518.png)

![2-methoxy-N-(1-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928531.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B4928536.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)